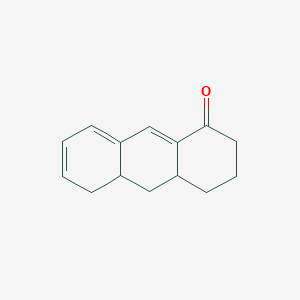
3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its hexahydroanthracene core structure, which is partially hydrogenated, and a ketone functional group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one typically involves the hydrogenation of anthracene derivatives. One common method includes the catalytic hydrogenation of anthracene in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{Anthracene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one.
Tetrahydroanthracene: A partially hydrogenated derivative with fewer hydrogen atoms added compared to this compound.
Hexahydroanthracene: A fully hydrogenated derivative without the ketone functional group.
Uniqueness
This compound is unique due to its specific hydrogenation pattern and the presence of a ketone functional group
Propiedades
Número CAS |
116514-13-7 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
3,4,4a,5,10,10a-hexahydro-2H-anthracen-1-one |
InChI |
InChI=1S/C14H16O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-2,5,9-10,12H,3-4,6-8H2 |
Clave InChI |
YVXAYFJTZLTKER-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3CC=CC=C3C=C2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















